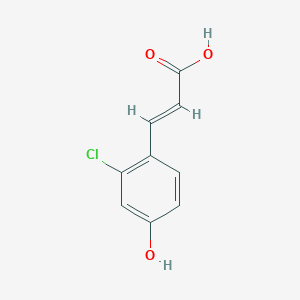

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIDLFVGUWKOT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chloro 4 Hydroxy Phenyl Acrylic Acid and Analogues

Classical Condensation Reaction Approaches

Condensation reactions are fundamental in the formation of carbon-carbon bonds and are widely employed in the synthesis of α,β-unsaturated carboxylic acids.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction is a cornerstone for the synthesis of cinnamic acid derivatives from aromatic aldehydes. longdom.org For the synthesis of 3-(2-chloro-4-hydroxy-phenyl)-acrylic acid, 2-chloro-4-hydroxybenzaldehyde (B147074) would be reacted with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine (B92270) and a small amount of piperidine (B6355638), to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. wikipedia.orgresearchgate.net The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent, which can lead to decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

The choice of solvent and catalyst can significantly influence the reaction's efficiency. For instance, in the synthesis of 3-(4-Hydroxyphenyl) acrylic acid, the use of 1,4-dioxane (B91453) as a solvent with pyridine and piperidine as catalysts was found to be optimal. researchgate.net The reaction conditions for Knoevenagel condensations can often be mild, and in some cases, can be performed under solvent-free conditions, which is environmentally advantageous. researchgate.net

Table 1: Knoevenagel Condensation for Synthesis of Substituted Phenyl-acrylic Acids

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Enone | wikipedia.org |

| 4-Hydroxybenzaldehyde | Malonic acid | Pyridine/Piperidine | 1,4-Dioxane | 3-(4-Hydroxyphenyl) acrylic acid | researchgate.net |

| Salicylaldehyde | Malonic acid esters | L-proline | Ethanol | Coumarin-3-carboxylic esters | researchgate.net |

Perkin Reaction Limitations and Alternative Pathways

The Perkin reaction, discovered by William Henry Perkin, is another classical method for synthesizing α,β-unsaturated aromatic acids. longdom.orgwikipedia.orgbyjus.com It involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, the reaction would involve 2-chloro-4-hydroxybenzaldehyde and acetic anhydride with sodium acetate. longdom.org

However, the Perkin reaction has its limitations. It is generally applicable only to aromatic aldehydes. longdom.orgslideshare.net Simple aliphatic and aromatic ketones and aliphatic aldehydes are typically not suitable substrates for the Perkin transformation due to factors like increased steric hindrance and reduced reactivity of the carbonyl group. longdom.org The reactivity of the aldehyde is crucial, with aromatic aldehydes being more reactive due to the stabilization of the newly forming double bond through conjugation with the aromatic ring in the transition state. longdom.org While the Perkin reaction is a primary method for cinnamic acid derivatives, the yields can vary depending on the substituents on the aromatic ring. longdom.org

Given these limitations, alternative pathways such as the Knoevenagel condensation or olefination reactions are often preferred for their broader substrate scope and milder reaction conditions.

Olefination Reaction Applications

Olefination reactions provide powerful and versatile methods for the formation of carbon-carbon double bonds, offering high levels of control over the stereochemistry of the resulting alkene.

Horner–Wadsworth–Emmons (HWE) Olefination for Stereoselective Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity, predominantly forming E-alkenes. wikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgthieme-connect.com Compared to the Wittig reaction, the phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic. wikipedia.orgthieme-connect.com A significant advantage of the HWE reaction is the easy removal of the water-soluble dialkylphosphate byproduct, which simplifies the purification process. wikipedia.orgorgsyn.org

For the synthesis of this compound, the HWE reaction would involve the reaction of 2-chloro-4-hydroxybenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The electron-withdrawing group on the phosphonate is essential for the final elimination step. wikipedia.org The stereoselectivity of the HWE reaction can be influenced by the reaction conditions and the nature of the substituents. wikipedia.org Modifications to the standard HWE conditions, such as the Still-Gennari modification, can be employed to favor the formation of Z-alkenes. youtube.comorgsyn.org

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct | Key Advantages |

|---|---|---|---|---|

| Horner–Wadsworth–Emmons | Stabilized phosphonate carbanion | Predominantly E-alkene | Water-soluble phosphate (B84403) ester | High E-selectivity, easy purification |

| Wittig | Phosphonium (B103445) ylide | Z-alkene with non-stabilized ylides, E-alkene with stabilized ylides | Triphenylphosphine (B44618) oxide | Broad applicability |

Wittig Reaction in Substituted Acrylic Acid Synthesis

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is a cornerstone of alkene synthesis. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). wikipedia.org A key advantage of the Wittig reaction is that the position of the double bond is fixed, avoiding the formation of isomeric mixtures that can occur in other elimination reactions. libretexts.org

In the context of synthesizing substituted acrylic acids, a suitable ylide, such as one derived from a haloacetate, would be reacted with 2-chloro-4-hydroxybenzaldehyde. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide. libretexts.org The removal of triphenylphosphine oxide can sometimes be challenging during product purification. orgsyn.org

Cross-Coupling Strategies for Aryl Acrylic Acids

Modern cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including aryl acrylic acids. These reactions, often catalyzed by transition metals like palladium, offer high efficiency and functional group tolerance. researchgate.net

The Heck reaction, for instance, can be used to couple an aryl halide with an alkene. nih.gov In a relevant application, acrylic acid has been used as a vinylating agent in a palladium-catalyzed decarboxylative vinylation of aryl halides. This process proceeds via a Heck reaction followed by protodecarboxylation of the intermediate cinnamic acid. nih.gov This methodology allows for the synthesis of vinyl arenes from diversely substituted aryl halides. nih.gov

Another prominent cross-coupling method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. While not a direct route to acrylic acids, it is a versatile method for forming carbon-carbon bonds in the synthesis of complex aryl structures. researchgate.net Recent advancements in nickel-catalyzed cross-coupling reactions have also shown promise in forming C(sp³)–C(sp²) bonds using aryl carboxylic acids as versatile synthons, highlighting the evolving landscape of cross-coupling strategies. acs.org These methods provide alternative and often more efficient routes to substituted aryl compounds that can be further elaborated to the desired acrylic acids.

Advanced Spectroscopic and Analytical Characterization of 3 2 Chloro 4 Hydroxy Phenyl Acrylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For the trans isomer of this compound, the spectrum is expected to show distinct signals for the aromatic, vinylic, hydroxyl, and carboxylic acid protons.

The two vinylic protons of the acrylic acid moiety, Hα (adjacent to the carbonyl group) and Hβ (adjacent to the phenyl ring), appear as doublets due to coupling with each other. The Hβ proton is typically shifted further downfield than Hα due to its proximity to the deshielding aromatic ring. A large coupling constant (J) of approximately 16 Hz is characteristic of a trans configuration of these vinylic protons. rsc.org

The aromatic region of the spectrum is dictated by the substitution pattern on the phenyl ring. The three aromatic protons are expected to exhibit a complex splitting pattern due to their coupling relationships. Based on data from similar structures like 3-chloro-4-hydroxyphenylacetic acid, these protons would likely appear in the range of δ 6.9-7.5 ppm. chemicalbook.com The proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho to the chloro and acrylic acid groups would be the most downfield.

The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on the solvent and concentration. The carboxylic acid proton is significantly deshielded, often appearing above δ 10.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | > 10.0 | broad singlet | - |

| Phenolic Hydroxyl (-OH) | 5.0 - 9.0 | broad singlet | - |

| Vinylic Hβ | ~7.6 | doublet | ~16 |

| Aromatic H | 6.9 - 7.5 | multiplet | - |

| Vinylic Hα | ~6.5 | doublet | ~16 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 167-170 ppm. The vinylic carbons (Cα and Cβ) and the six aromatic carbons absorb in the region of δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C4) and the carbon bearing the chlorine atom (C2) are significantly influenced by these electronegative substituents. Based on data for 4-chlorocinnamic acid, the aromatic carbons would show signals around δ 129-135 ppm, with the carbon attached to the acrylic acid group also in this region. rsc.org The carbon bearing the hydroxyl group is expected to be shifted downfield to around δ 155-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167 - 170 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-Cl | 125 - 130 |

| Vinylic & Aromatic C, C-H | 115 - 145 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a strong cross-peak would be observed between the vinylic protons Hα and Hβ, confirming their three-bond (vicinal) coupling. Cross-peaks would also be visible between adjacent aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two- or three-bond) ¹H-¹³C correlations. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the vinylic proton Hβ to several aromatic carbons, as well as to the carbonyl carbon, thereby confirming the link between the phenyl ring and the acrylic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, in the cis isomer, a NOESY correlation would be expected between a vinylic proton and a nearby aromatic proton, which would be absent in the trans isomer.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. docbrown.info

O-H Stretching: A very broad and strong absorption band is expected in the region of 3400-2400 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding involving both the carboxylic acid and the phenolic hydroxyl groups.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is anticipated around 1710-1680 cm⁻¹. The exact position is influenced by the conjugation with the C=C double bond and hydrogen bonding.

C=C Stretching: Two distinct C=C stretching vibrations are expected. The alkene C=C bond typically absorbs around 1640-1620 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a set of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibrations for the C-O bonds of the carboxylic acid and the phenol (B47542) are expected in the 1300-1200 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is typically found in the fingerprint region, between 800-600 cm⁻¹.

Out-of-Plane (OOP) Bending: For the trans-alkene, a characteristic strong C-H out-of-plane bending vibration occurs around 980-960 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol/Carboxylic Acid | O-H stretch | 3400 - 2400 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Alkene | C=C stretch | 1640 - 1620 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Carboxylic Acid/Phenol | C-O stretch | 1300 - 1200 | Strong |

| Alkene (trans) | C-H OOP bend | 980 - 960 | Strong |

| Aryl Halide | C-Cl stretch | 800 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the conjugated electronic system within a molecule. The chromophore of this compound consists of the phenyl ring conjugated with the acrylic acid double bond and carbonyl group. This extended π-system gives rise to strong absorption in the UV region due to π → π* electronic transitions.

The absorption spectrum of acrylic acid itself is significantly red-shifted compared to non-conjugated carboxylic acids due to resonance between the C=C and C=O groups. nsf.gov The addition of the substituted phenyl ring further extends this conjugation, causing a bathochromic (red) shift of the maximum absorption wavelength (λmax). The exact position of λmax and the molar absorptivity (ε) are sensitive to the nature and position of the substituents on the phenyl ring. The hydroxyl group (an auxochrome) generally causes a further red shift. The UV-Vis spectrum is also pH-dependent; deprotonation of the phenolic hydroxyl group under basic conditions typically leads to a significant bathochromic shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₇ClO₃), the exact molecular weight is 198.0084 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 198. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 200 with an intensity of approximately one-third of the M⁺˙ peak would be expected, confirming the presence of one chlorine atom.

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for cinnamic acid derivatives include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺, particularly if thermal decomposition occurs in the ion source.

Loss of carbon monoxide (CO): [M - 28]⁺

Loss of a carboxyl radical (•COOH): [M - 45]⁺

Alpha cleavage: Fragmentation of the bond between the vinylic carbons.

McLafferty rearrangement: This is not typically observed for this structure as it lacks the required γ-hydrogen. miamioh.edu

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations, with fragments that maintain the aromatic ring structure being particularly common.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives by providing the exact mass of the molecule and its elemental composition. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios with high precision (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For the parent compound, this compound (C9H7ClO3), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This calculated mass is then compared against the experimentally measured mass. For instance, in the analysis of a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, HRMS confirmed its elemental composition by matching the experimental mass to the calculated mass with a high degree of accuracy. nih.gov This process is fundamental in confirming the identity of newly synthesized derivatives or identifying unknown analytes in a sample.

Table 1: Illustrative HRMS Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Compound | Methyl 3-(2-chloro-4-hydroxyphenyl)acrylate |

| Molecular Formula | C10H9ClO3 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct Ion | [M+H]+ |

| Calculated Exact Mass | 213.0262 |

| Measured Exact Mass | 213.0259 |

| Mass Error (ppm) | -1.41 |

This table presents hypothetical data for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with exact mass determination, the analysis of fragmentation patterns via tandem mass spectrometry (MS/MS or MSn) provides definitive structural confirmation. By inducing fragmentation of a selected precursor ion, a unique mass spectrum of product ions is generated, which acts as a "fingerprint" for the molecule.

The fragmentation of this compound derivatives can reveal key structural motifs. Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid function. Cleavage of the acrylic acid side chain can also produce characteristic fragments. For complex molecules, collision-induced dissociation (CID) experiments can be performed to differentiate between isomers, as the position of substituents on the phenyl ring influences the fragmentation pathways. researchgate.netresearchgate.net This detailed structural information is crucial for distinguishing between closely related isomers that may have identical exact masses. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for assessing the purity of synthesized this compound derivatives and for separating them from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with acid modifiers like formic acid), is typically employed for this class of compounds. lcms.czbiotecha.lt

The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. Method parameters are optimized to ensure sharp, symmetrical peaks and baseline separation from any impurities.

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.7 µm, 3.0 x 75 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table presents typical parameters for illustrative purposes. lcms.cz

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but its application to polar, non-volatile compounds like carboxylic acids and phenols is often challenging. uva.nl Direct analysis of this compound by GC is problematic due to its low volatility and potential for thermal degradation in the injector.

To overcome these limitations, chemical derivatization is typically required. jfda-online.com The carboxylic acid and phenolic hydroxyl groups are converted into more volatile and thermally stable esters and ethers, respectively. Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl halides). jfda-online.com After derivatization, the resulting compound can be readily separated and analyzed by GC, allowing for high-resolution separation and sensitive detection. The choice of derivative can also enhance detection sensitivity, for example, by using halogenated reagents for analysis with an electron capture detector (GC-ECD). unimi.it

Hyphenated Analytical Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a comprehensive characterization of complex samples by combining separation power with definitive identification capabilities.

LC-MS and GC-MS for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful hyphenated techniques for the analysis of this compound and its derivatives.

LC-MS directly couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govscispace.com This allows for the simultaneous determination of retention time, molecular weight, and structural information (via fragmentation) for each component separated from a mixture. It is particularly valuable for analyzing reaction mixtures, identifying impurities, and characterizing metabolites without the need for derivatization.

GC-MS , on the other hand, combines the high separation efficiency of capillary GC with the identification power of MS. researchgate.netresearchgate.net Following appropriate derivatization, GC-MS analysis of this compound derivatives can provide highly specific structural information. The resulting mass spectra can be compared against spectral libraries for rapid identification of known compounds or interpreted to elucidate the structure of new derivatives. The combination of chromatographic retention time and mass spectrum provides a very high degree of confidence in the identification of the analyte. researchgate.net

HPLC-NMR for Direct Structural Elucidation of Eluents

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy represents a powerful analytical tool for the direct structural elucidation of compounds within complex mixtures, thereby accelerating the identification process by obviating the need for lengthy isolation procedures. nih.govsemanticscholar.org This technique, known as HPLC-NMR, combines the superior separation capabilities of HPLC with the definitive structure-elucidating power of NMR spectroscopy. mdpi.com For derivatives of this compound, which may be present in intricate matrices such as synthetic reaction mixtures or biological samples, HPLC-NMR offers an efficient pathway to obtain detailed structural information. nih.gov

The process involves the chromatographic separation of the sample components on an HPLC column, after which the eluent is transferred to an NMR flow cell for spectroscopic analysis. mdpi.com Several operational modes can be employed, including on-flow, stopped-flow, and offline analysis via solid-phase extraction (SPE) trapping.

On-flow mode: In this mode, NMR spectra are acquired continuously as the eluent flows through the NMR probe. This method is suitable for rapid screening and for obtaining initial NMR data of major components.

Stopped-flow mode: When a peak of interest is detected by a conventional HPLC detector (e.g., UV), the chromatographic flow is temporarily halted. The isolated peak is retained within the NMR detection cell, allowing for the acquisition of more sensitive and detailed one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, HSQC, and HMBC. This mode is particularly advantageous for determining the structure of low-concentration analytes or for resolving complex overlapping signals. nih.gov

LC-SPE-NMR mode: This offline or at-line approach involves trapping the HPLC peaks of interest onto individual solid-phase extraction cartridges. The trapped analytes can then be eluted with a fully deuterated solvent and transferred to an NMR tube for analysis. This method significantly enhances sensitivity by allowing for longer acquisition times and the use of cryogenically cooled NMR probes, and it eliminates interference from protonated HPLC solvents. researchgate.net

For a hypothetical analysis of a mixture containing derivatives of this compound, the typical data obtained from an HPLC-NMR experiment would include the retention time from the HPLC chromatogram and a full suite of NMR spectra for each targeted peak. The ¹H NMR spectrum would reveal the number and environment of protons, including characteristic signals for the aromatic and acrylic acid moieties. 2D NMR experiments would then be used to establish connectivity between protons and carbons, confirming the substitution pattern on the phenyl ring and the stereochemistry of the acrylic acid side chain. This direct hyphenation provides an unambiguous structural confirmation of the eluents without the need for traditional isolation and purification, making it an invaluable technique in modern analytical chemistry. nih.govspringernature.com

| Operational Mode | Description | Typical Data Acquired | Primary Application |

|---|---|---|---|

| On-flow | Continuous NMR acquisition as eluent passes through the flow cell. | ¹H NMR spectra, retention time. | Rapid screening of major components. |

| Stopped-flow | Chromatographic flow is halted to hold a peak of interest in the NMR cell. | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. | Detailed structural elucidation of specific, isolated peaks. |

| LC-SPE-NMR (Offline) | Peaks are trapped on SPE cartridges, then eluted with deuterated solvent for NMR analysis. | High-resolution 1D and 2D NMR spectra, enhanced sensitivity. | Analysis of low-concentration analytes and complex structures requiring long acquisition times. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds demonstrates the power of this technique. For instance, the crystal structure of 2-Chloro-N-(4-hydroxyphenyl)acetamide, a compound sharing the chloro-hydroxyphenyl moiety, provides significant insight into the solid-state characteristics that could be expected. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a derivative of this compound, a crystallographic study would yield precise data on:

Molecular Geometry: The exact bond lengths and angles of the entire molecule, confirming the planar nature of the phenyl ring and the acrylic acid group.

Conformation: The torsion angles that define the orientation of the acrylic acid side chain relative to the phenyl ring.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

The crystallographic data for the related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, illustrates the detailed information obtained. The compound crystallizes in the monoclinic system with the space group P2₁, and the analysis reveals a twisted conformation between the hydroxybenzene and acetamide (B32628) groups. researchgate.net This type of detailed structural information is crucial for understanding the physicochemical properties of the solid material and for rational drug design and materials science. mdpi.comcput.ac.za

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO₂ |

| Formula Weight | 185.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| β (°) | 101.649 (10) |

| Volume (ų) | 403.11 (7) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.529 |

Computational and Theoretical Investigations of 3 2 Chloro 4 Hydroxy Phenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of a molecule, such as its stable geometric structure, electronic charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy arrangement of the atoms, predicting bond lengths and angles that are often in strong agreement with experimental values obtained from X-ray diffraction. researchgate.net

The optimized geometry provides a foundation for understanding the molecule's three-dimensional shape. For instance, calculations can determine the planarity of the benzopyran ring system and its orientation relative to other substituents, such as a chlorophenyl group. nih.gov

Furthermore, DFT is used to determine key electronic properties derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating it can be more readily involved in charge transfer processes. scirp.org

The Molecular Electrostatic Potential (MEP) surface is another important property calculated using DFT. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting how it will interact with other molecules and biological targets. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Ab initio methods, such as the Hartree-Fock (HF) or RHF method, provide an alternative to DFT for quantum chemical calculations. scirp.org These methods are particularly useful for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the molecular structure.

Calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending), which correlate with the absorption peaks in an FTIR spectrum. researchgate.net Similarly, theoretical calculations can compute the 1H and 13C NMR chemical shifts. nih.gov The agreement between the calculated and experimental spectra serves as strong evidence for the proposed chemical structure. For example, studies on similar compounds have shown a strong correlation between computed values and those observed experimentally. researchgate.net

Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Correlation |

|---|---|---|---|

| Vibrational Frequencies (cm-1) | Varies for each bond | Varies (e.g., B3LYP/6-311G(d,p)) | High, allows for peak assignment |

| 1H NMR Chemical Shifts (ppm) | Varies for each proton | Varies (e.g., GIAO method with B3LYP) | Strong, aids in structural elucidation |

| 13C NMR Chemical Shifts (ppm) | Varies for each carbon | Varies (e.g., GIAO method with B3LYP) | Strong, confirms carbon skeleton |

This table is interactive. Users can filter data based on the spectroscopic method.

The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis studies use computational methods to explore the different spatial arrangements (conformers) of a molecule and their relative energies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule interacts with biological macromolecules, such as proteins or enzymes. These methods are fundamental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid) when it binds to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity or energy.

Docking studies can reveal the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl and carboxylic acid groups) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the binding site.

Pi-Pi Stacking: An interaction between aromatic rings, such as the ligand's phenyl ring and aromatic residues like phenylalanine, tyrosine, or histidine in the protein. nih.gov

For example, in studies of similar chloro-substituted aromatic compounds, docking simulations have been used to elucidate binding modes with enzymes like α-glucosidase, showing critical hydrogen bonding and hydrophobic interactions with active site residues. nih.gov These insights are invaluable for structure-activity relationship (SAR) studies and for designing more potent inhibitors. nih.gov

Table 3: Typical Molecular Docking Interaction Summary

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Target (e.g., Tyrosinase) | -8.5 | His244, Ser282 | Hydrogen Bond |

| Val248, Phe264 | Hydrophobic | ||

| His263 | Pi-Pi Stacking | ||

| Example Target (e.g., PI3Kα) | -7.9 | Lys802, Val851 | Hydrogen Bond |

This is an interactive table representing hypothetical docking results.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the complex and the detailed mechanisms of binding. rsc.org

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in the active site and that the complex is stable. nih.govnih.gov

MD simulations also allow for the monitoring of specific interactions, like hydrogen bonds, throughout the simulation. This can reveal which interactions are transient and which are stable, providing a more accurate understanding of the binding mechanism. nih.gov This detailed information on the dynamics and stability of the binding is crucial for validating docking results and confirming the potential of a compound as a drug candidate. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would typically be generated based on its structural features and, if known, its interactions with a target protein.

Pharmacophore Feature Identification:

The key pharmacophoric features of this compound can be identified as:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acrylic acid moiety and the hydroxyl group on the phenyl ring.

Hydrogen Bond Donor (HBD): The hydroxyl group on the phenyl ring and the carboxylic acid proton.

Aromatic Ring (AR): The substituted phenyl ring.

Hydrophobic Feature (HY): The chloro-substituted phenyl ring.

These features are crucial for molecular recognition at a biological target's binding site. For instance, in studies of phenolic acid compounds as anti-inflammatory agents, the hydroxyl and carboxylic acid groups are often key to forming hydrogen bonds with amino acid residues in the active sites of enzymes like cyclooxygenase (COX). mdpi.comresearchgate.net

Virtual Screening Applications:

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This technique allows for the rapid identification of other molecules that possess a similar arrangement of pharmacophoric features and are therefore likely to exhibit similar biological activity.

In the context of this compound, a virtual screening campaign could be designed to identify novel inhibitors of a particular enzyme, such as tyrosinase or a protein kinase. For example, virtual screening of cinnamic acid analogs has been successfully employed to identify potential inhibitors of receptor-interacting serine-threonine kinase 3 (RIPK3), which is implicated in inflammatory diseases. umsha.ac.ir The process would involve filtering a compound library to select molecules that match the defined pharmacophore, followed by more rigorous computational methods like molecular docking to predict binding affinity and pose.

A hypothetical virtual screening workflow for identifying compounds with similar potential activity to this compound might involve the steps outlined in the table below.

| Step | Description | Rationale |

| 1. Database Preparation | A large chemical database (e.g., ZINC, PubChem) is curated to remove duplicates and ensure structural integrity. | To create a high-quality and diverse set of molecules for screening. |

| 2. Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key features of this compound. | To define the essential spatial arrangement of chemical features required for activity. |

| 3. Pharmacophore-Based Screening | The database is screened against the pharmacophore model to identify molecules that match the query. | To rapidly filter a large number of compounds and select a smaller, more focused subset. |

| 4. Molecular Docking | The hits from the pharmacophore screen are docked into the active site of a target protein. | To predict the binding mode and estimate the binding affinity of the potential hits. |

| 5. Post-Docking Analysis and Filtering | The docked poses are analyzed, and compounds are ranked based on their docking scores and interactions with key residues. | To prioritize the most promising candidates for further experimental validation. |

This multi-step approach increases the efficiency of the drug discovery process by focusing experimental efforts on compounds with a higher probability of being active.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships for compounds like this compound.

Key Structural Features and Their Potential Impact on Activity:

The biological activity of this compound is determined by the interplay of its core scaffold and its substituents. SAR studies on analogous cinnamic acid derivatives have provided valuable insights into the roles of these features.

The Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid is a key feature that can act as a Michael acceptor and is crucial for the covalent and non-covalent interactions of many cinnamic acid derivatives with their targets. The geometry of the double bond (typically trans) is also important for proper orientation within a binding site.

QSAR Modeling:

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of a series of molecules with their biological activities. For a set of analogs of this compound, a 3D-QSAR study could reveal the following:

Steric and Electrostatic Field Contributions: CoMFA and CoMSIA maps can highlight regions where bulky or electron-rich/poor substituents are likely to increase or decrease activity. For example, a negative electrostatic potential around the hydroxyl and carboxylic acid groups would likely be favorable for interactions with positively charged residues in a binding pocket.

Hydrophobic and Hydrogen Bonding Contributions: These models can quantify the importance of hydrophobicity and hydrogen bonding capabilities in specific regions of the molecule. The chloro substituent would contribute to the hydrophobic character, which could be important for binding to hydrophobic pockets in a target protein.

The table below summarizes hypothetical findings from a QSAR study on a series of analogs of this compound, illustrating how structural modifications could influence a hypothetical inhibitory activity.

| Compound | R1 (Position 2) | R2 (Position 4) | Log(IC50) | Key SAR Observations |

| Parent | H | OH | -5.0 | Baseline activity. |

| Analog 1 | Cl | OH | -5.8 | Increased activity, suggesting a favorable steric and/or electronic contribution from the chloro group. |

| Analog 2 | Br | OH | -6.0 | Further increase in activity, indicating that a larger halogen may be beneficial. |

| Analog 3 | CH3 | OH | -5.2 | Slight increase in activity, suggesting a less significant but still positive hydrophobic contribution. |

| Analog 4 | Cl | OCH3 | -4.5 | Decreased activity, highlighting the importance of the hydroxyl group as a hydrogen bond donor. |

| Analog 5 | Cl | H | -4.2 | Significant decrease in activity, confirming the critical role of the 4-hydroxyl group. |

These computational SAR insights are invaluable for guiding the design of new derivatives with improved potency and selectivity. By understanding the structural requirements for activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed in experimental testing.

Pre Clinical Biological Evaluation and Mechanistic Research on 3 2 Chloro 4 Hydroxy Phenyl Acrylic Acid and Analogues

In Vitro Biological Activity Assays

The in vitro biological activity of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid and its analogues has been explored across various assays to determine their potential therapeutic and agrochemical applications. These studies encompass enzyme inhibition, cellular effects, antimicrobial properties, and herbicidal activity.

Acrylic acid derivatives have been evaluated for their inhibitory potential against clinically relevant enzymes such as urease and α-glucosidase. Urease is a nickel-dependent enzyme linked to various infectious diseases, while α-glucosidase is a key enzyme in carbohydrate metabolism, making it a target for managing blood sugar levels. mdpi.comnih.gov

In a study of new acrylic acid derivatives, one analogue demonstrated potent inhibition against jack bean urease, with an IC₅₀ value of 10.46 ± 0.03 µM. mdpi.com This was significantly more potent than the standard inhibitor, thiourea, which had an IC₅₀ of 21.5 ± 0.01 µM. mdpi.com The same set of compounds showed only mild to low inhibition against α-glucosidase from Saccharomyces cerevisiae, with IC₅₀ values higher than the standard, acarbose (IC₅₀ = 287.1 ± 0.03 µM). mdpi.com

Table 1: Enzyme Inhibition Activity of an Acrylic Acid Analogue

| Enzyme | Test Compound IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|

| Urease (Jack Bean) | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for an acrylic acid analogue against urease and α-glucosidase, compared to standard inhibitors. mdpi.com

Cell-based assays are crucial for observing the effects of compounds on cellular behavior in a biologically relevant context. nuvisan.com These assays can monitor changes in cellular phenotype, such as morphology and growth patterns, and measure the modulation of cell proliferation. nuvisan.com For instance, studies on analogues of this compound have demonstrated their ability to inhibit the proliferation of various cancer cell lines. nih.govbrieflands.com Treatment with related compounds has been observed to induce morphological changes in cells, such as rounding and membrane blebbing, which are indicative of cellular stress or apoptosis. nih.gov Such assays often utilize primary cells, established cell lines, and induced pluripotent stem cells (iPSCs) to create disease-relevant models for drug discovery. nuvisan.com

The antiproliferative potential of acrylic acid analogues and related structures has been investigated against several human cancer cell lines. The MDA-MB-231 cell line, known as an aggressive and invasive type of triple-negative breast cancer, is a frequent target for such studies. mdpi.comnih.gov Similarly, the HeLa cell line, derived from cervical cancer, is widely used to screen for anticancer activity. brieflands.comnih.gov

One study reported that newly synthesized 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which are structurally related to the subject compound, showed excellent antiproliferative activity against HeLa cells, with IC₅₀ values ranging from 0.69 to 11 μM. nih.gov Another study on valproic acid, a short-chain fatty acid, demonstrated dose- and time-dependent inhibition of HeLa cell viability, with IC₅₀ values of 32.06 µM at 24 hours, 21.29 µM at 48 hours, and 14.51 µM at 72 hours. brieflands.com While direct data for this compound on CHO-K1 cells was not found in the reviewed literature, the broad activity of its analogues suggests potential for further investigation.

Table 2: Antiproliferative Activity of Related Compounds against HeLa Cells

| Compound/Analogue | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

|---|---|---|---|

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | HeLa | Not Specified | 0.69 - 11 |

| Valproic Acid | HeLa | 24 | 32.06 |

| Valproic Acid | HeLa | 48 | 21.29 |

This table shows the half-maximal inhibitory concentration (IC₅₀) values of compounds analogous to this compound, demonstrating their antiproliferative effects on the HeLa cancer cell line. nih.govbrieflands.com

Receptor binding and affinity studies are essential for understanding the specific molecular targets through which a compound exerts its biological effects. These studies determine if a compound interacts with specific cellular receptors and quantify the strength of this interaction. Despite the importance of such data for mechanism-of-action analysis, specific receptor binding and affinity studies for this compound were not detailed in the currently reviewed scientific literature. Further research is required to identify its specific molecular targets and binding affinities.

Derivatives of phenyl acrylic acid and related phenylpropanoic acids have shown notable antimicrobial properties. nih.govresearchgate.net The antimicrobial effect of p-hydroxyphenyl acrylate derivatives is primarily attributed to the acryl group, with the stereoelectronic effect of the phenyl group being important for activity. nih.gov

A study on chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete, Streptomyces coelicolor, revealed significant and selective antibacterial activity. nih.govresearchgate.net Specifically, 3-(3-chloro-4-hydroxyphenyl)propanoic acid, a close analogue, demonstrated activity against Escherichia coli and Staphylococcus aureus. nih.gov Another analogue, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, showed even greater potency, particularly against E. coli, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov These findings suggest that the presence and position of chloro and hydroxyl groups on the phenyl ring are critical for antibacterial efficacy. nih.gov

Table 3: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Analogues

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 64 |

This table displays the Minimum Inhibitory Concentration (MIC) values for analogues of this compound against common bacterial pathogens. nih.gov

Compounds containing a chlorophenyl group attached to an acrylate or similar chemical scaffold have been synthesized and evaluated for their herbicidal properties. nih.gov Many of these compounds function by inhibiting essential plant processes, such as the photosystem II (PSII) electron transport chain. nih.gov A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the subject compound, exhibited good herbicidal activities. nih.gov The research in this area indicates that 2-cyanoacrylates bearing a chlorophenyl group are a novel class of herbicides with activities comparable to existing analogues. nih.gov Furthermore, other studies on phenyl-substituted benzoylpyrazoles have identified them as a novel class of herbicides effective for controlling important grass weeds in cereal crops. nih.gov The structure-activity relationships in these studies often highlight the importance of specific substituents on the phenyl ring for achieving optimal herbicidal effect and crop selectivity. nih.gov

In Vitro Absorption and Distribution Studies (e.g., PAMPA, Caco-2 Permeability, Protein Binding)

In vitro absorption and distribution studies are critical for predicting the oral bioavailability and systemic behavior of a new chemical entity. These assays evaluate a compound's ability to cross biological membranes and its affinity for plasma proteins.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool used to predict passive transcellular permeability. researchgate.net It utilizes a synthetic membrane coated with lipids to mimic the intestinal barrier, allowing for the rapid assessment of a compound's ability to diffuse across this barrier without the influence of active transporters. nih.govnih.gov For a compound like this compound, PAMPA would be used in early discovery to provide an initial estimate of its passive absorption potential. nih.gov Differences in permeability between PAMPA and cell-based assays can indicate the involvement of other transport mechanisms, such as active uptake or efflux. researchgate.net

Caco-2 Permeability

The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard in vitro model for predicting human intestinal absorption. sygnaturediscovery.comcreative-bioarray.com When cultured, these cells differentiate into a monolayer of polarized enterocytes that express tight junctions and various transporter proteins, thus modeling not only passive diffusion but also paracellular and active transport mechanisms. creative-biolabs.com

The primary output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate of transport across the cell monolayer. nih.gov By measuring transport in both directions—apical-to-basolateral (A-B) and basolateral-to-apical (B-A)—an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). creative-bioarray.com While specific data for this compound is unavailable, related cinnamic acid derivatives have been noted for having limited intestinal absorption and low bioavailability, making this a crucial assessment. nih.govresearchgate.net

Table 1: General Classification of Drug Permeability Based on Caco-2 Papp Values

| Permeability Classification | Apparent Permeability (Papp) (cm/s) | Correlation with Human Intestinal Absorption (fa) |

|---|---|---|

| Low | < 1.0 x 10⁻⁶ | < 50% |

| Moderate | 1.0 - 10 x 10⁻⁶ | 50 - 84% |

| High | > 10 x 10⁻⁶ | ≥ 85% |

Data based on general guidelines for Caco-2 assay interpretation. nih.gov

Protein Binding

Plasma protein binding (PPB) significantly influences a drug's pharmacokinetics, as only the unbound (free) fraction is available to diffuse to target tissues and exert a pharmacological effect. ntu.edu.sgjove.com Acidic drugs, such as those with a carboxylic acid group like this compound, predominantly bind to albumin in the plasma. jove.comnih.gov The extent of binding is influenced by factors such as the drug's lipophilicity and the presence of aromatic rings. nih.gov High PPB can lead to a lower volume of distribution and reduced clearance, which can be a strategic consideration in drug design for acidic molecules to prolong their half-life. bohrium.com

Table 2: Structural Factors Influencing Plasma Protein Binding of Acidic Drugs

| Factor | Effect on PPB |

|---|---|

| Increased Lipophilicity | Increases PPB |

| Presence of Aromatic Rings | Increases PPB |

| Presence of H-bond donor-acceptor pairs | Increases PPB |

| Presence of Tertiary Carbon Atoms | Decreases PPB |

Factors identified from quantitative structure-plasma protein binding relationship studies. nih.gov

Metabolic Stability Assays (e.g., Hepatocyte and Microsomal Screens for CYP450 Interactions)

Metabolic stability assays are conducted to predict how a compound will be metabolized in the body, which affects its half-life and potential for drug-drug interactions. These screens typically use human liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The Cytochrome P450 (CYP450) family of enzymes is responsible for the biotransformation of a vast number of drugs. nih.gov A compound can be a substrate, inhibitor, or inducer of CYP450 enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions, where one drug alters the metabolism of another, potentially leading to reduced efficacy or increased toxicity. nih.gov

For this compound, its structure suggests susceptibility to both Phase I and Phase II metabolism. The chlorinated phenol (B47542) moiety is a known substrate for metabolic pathways. Chlorophenols can be metabolized by CYP450 isozymes, which can sometimes produce reactive quinone intermediates, and are also readily metabolized via Phase II conjugation with glucuronic acid and sulfate. cdc.gov Some acrylic acid-containing drugs are also known to be metabolized by CYP enzymes. wikipedia.org Therefore, it would be crucial to screen the compound against a panel of major CYP450 isoforms to identify which enzymes are involved in its metabolism and to assess its potential to inhibit or induce these enzymes.

Table 3: Major Human Cytochrome P450 Isozymes and Example Marker Reactions

| CYP450 Isozyme | Marker Reaction for In Vitro Assays |

|---|---|

| CYP1A2 | Phenacetin O-deethylation |

| CYP2C9 | Diclofenac 4'-hydroxylation |

| CYP2C19 | S-mephenytoin 4'-hydroxylation |

| CYP2D6 | Dextromethorphan O-demethylation |

| CYP3A4/5 | Midazolam 1'-hydroxylation |

Source: U.S. Food and Drug Administration (FDA). fda.gov

In Vivo Pre-clinical Pharmacological Investigations

Assessment of Therapeutic Effects in Relevant Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their therapeutic effects in disease models. Based on the activities of cinnamic acid analogues, which show antioxidant and anti-inflammatory properties, a compound like this compound would likely be tested in animal models of inflammation. nih.govnih.gov

Commonly used models include carrageenan-induced paw edema in rats and croton oil- or oxazolone-induced ear edema in mice. ijpras.comresearchgate.netpublichealthtoxicology.com In the paw edema model, the administration of carrageenan induces an acute inflammatory response characterized by swelling. publichealthtoxicology.com The test compound is administered prior to the inflammatory insult, and its efficacy is determined by its ability to reduce the volume of the paw edema compared to a vehicle-treated control group. researchgate.net

Table 4: Common Animal Models for Pre-clinical Assessment of Anti-inflammatory Activity

| Animal Model | Phlogistic (Inflammatory) Agent | Key Endpoint Measured |

|---|---|---|

| Rat Paw Edema | Carrageenan, Histamine | Paw volume/swelling |

| Mouse Ear Edema | Croton Oil, Oxazolone | Ear thickness/weight |

| Acetic Acid-Induced Vascular Permeability | Acetic Acid | Leakage of dye into the peritoneal cavity |

| Cotton Pellet-Induced Granuloma | Cotton Pellet (implanted) | Weight of granulomatous tissue (chronic inflammation) |

Information compiled from reviews of anti-inflammatory screening models. ijpras.comresearchgate.net

Elucidation of Mechanism(s) of Action in Biological Systems

Understanding a compound's mechanism of action is fundamental to its development. For analogues of this compound, several mechanisms have been identified. Cinnamic acid derivatives are known to exert anti-inflammatory and antioxidant effects through multiple pathways. nih.gov

These mechanisms include the direct scavenging of free radicals and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. nih.govresearchgate.net Certain substituted cinnamic acids have demonstrated potent inhibition of soybean lipoxygenase, suggesting this as a potential target. nih.govresearchgate.net In other therapeutic areas, such as diabetes, cinnamic acid analogues have been shown to stimulate insulin secretion, enhance glucose uptake in cells, and inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. nih.govsemanticscholar.org The phenolic hydroxyl group present in the target compound is often a key structural feature for these activities.

Target Engagement Studies in Animal Models

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a living organism. These studies provide a crucial link between the compound's mechanism of action and its observed therapeutic effect. For a compound presumed to be an anti-inflammatory agent by inhibiting a specific enzyme, target engagement could be demonstrated by measuring the levels of the enzyme's products in tissues from treated animals.

For instance, if the proposed mechanism for this compound was the inhibition of a lipoxygenase, a target engagement study might involve inducing inflammation in an animal model, treating the animals with the compound, and then measuring the levels of specific leukotrienes (products of LOX) in the inflamed tissue. A significant reduction in these metabolites compared to controls would provide strong evidence of target engagement. Similarly, for compounds developed for neurodegenerative diseases like Alzheimer's, oral administration to mouse models has been shown to restore cognitive function, demonstrating engagement with targets in the central nervous system. mdpi.com

Future Directions and Research Perspectives for 3 2 Chloro 4 Hydroxy Phenyl Acrylic Acid

Pioneering Advanced Synthetic Strategies for Intricate Analogues

The future of research into 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid will heavily rely on the creation of more complex and diverse analogues to explore a wider range of chemical space and biological activities. While classical methods like the Knoevenagel condensation have been utilized for the synthesis of similar phenylacrylic acids, the focus is shifting towards more advanced and efficient strategies. researchgate.net These include the development of novel catalytic systems and the application of combinatorial chemistry to generate extensive libraries of derivatives.

Advanced synthetic approaches may involve microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as has been demonstrated for related cinnamic acid derivatives. researchgate.net Furthermore, the use of environmentally benign catalysts and solvent-free reaction conditions are becoming increasingly important, aligning with the principles of green chemistry. researchgate.net The exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also provide a rapid and efficient route to novel analogues.

The table below outlines potential advanced synthetic methodologies that could be applied to generate complex analogues of this compound.

| Synthetic Strategy | Potential Advantages | Relevant Analogue Classes |

| Combinatorial Chemistry | Rapid generation of large, diverse libraries of compounds. | Amides, esters, and heterocyclic derivatives. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and improved purity. | Core scaffold modifications and functional group interconversions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Continuous production of key intermediates and final products. |

| Biocatalysis | High selectivity and milder reaction conditions. | Chiral resolutions and specific hydroxyl group modifications. |

Harnessing Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and activity prediction of novel this compound analogues. These computational tools can analyze vast datasets to identify promising molecular structures and predict their biological activities, significantly reducing the time and cost associated with traditional drug discovery. bldpharm.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of AI in this field. By developing models that correlate the structural features of molecules with their biological activities, researchers can predict the potency of newly designed compounds. mdpi.com For phenolic acid derivatives, these models can help in understanding how different substituents on the phenyl ring and modifications to the acrylic acid moiety influence their therapeutic effects. nih.gov

Generative AI models can also be employed to design novel molecules de novo with desired properties. These algorithms can learn the underlying patterns from existing active compounds and generate new chemical entities that are likely to exhibit similar or improved biological profiles. This approach allows for the exploration of a much broader chemical space than is possible through traditional medicinal chemistry alone.

Key AI and ML applications in the future research of this compound are summarized in the table below.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. | Guides the design of more potent and selective analogues. |

| Virtual Screening | Computationally screens large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. | Accelerates the identification of lead compounds for further development. |

| Generative Models | Creates novel molecular structures with desired physicochemical and biological properties. | Expands the diversity of chemical scaffolds beyond existing libraries. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Helps in the early identification of candidates with favorable pharmacokinetic profiles. |

Innovating High-Throughput Assay Systems for Biological Screening

The discovery of novel biological activities for this compound and its analogues will be greatly accelerated by the development of innovative high-throughput screening (HTS) systems. nih.gov These systems allow for the rapid testing of thousands of compounds, enabling a comprehensive evaluation of their biological effects.

Given the structural similarity of this compound to other phenolic compounds with known anti-inflammatory properties, a key focus will be on developing cell-based assays that can measure the modulation of inflammatory pathways. nih.gov For instance, reporter gene assays that detect the activation of transcription factors like NF-κB, a key regulator of inflammation, can be adapted for HTS. nih.govmdpi.com

Furthermore, target-based screening assays will be crucial for identifying compounds that interact with specific enzymes or receptors. For example, considering that some phenolic acids inhibit enzymes involved in glucose metabolism, HTS assays for targets like α-amylase and α-glucosidase could be employed. researchgate.net The development of fluorescence-based or luminescence-based assays is particularly advantageous for HTS due to their high sensitivity and amenability to automation.

The following table details potential high-throughput screening assays for biological evaluation.

| Assay Type | Target/Pathway | Principle | Throughput |

| Cell-Based Reporter Assay | NF-κB signaling pathway | Measures the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. | High |

| Enzyme Inhibition Assay | Cyclooxygenase (COX) enzymes | Measures the inhibition of prostaglandin (B15479496) synthesis using colorimetric or fluorometric substrates. | High |

| Receptor Binding Assay | Peroxisome Proliferator-Activated Receptors (PPARs) | Measures the displacement of a radiolabeled or fluorescent ligand from the receptor. | High |

| Antioxidant Capacity Assay | Reactive Oxygen Species (ROS) | Measures the ability of compounds to scavenge free radicals using assays like DPPH or ABTS. | High |

Comprehensively Elucidating Structure-Activity Relationships for Optimized Biological Performance

A comprehensive understanding of the structure-activity relationships (SAR) of this compound analogues is fundamental to optimizing their biological performance. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity, providing crucial insights for the rational design of more effective compounds. nih.gov

For this class of compounds, key structural modifications to explore would include:

Substitution on the phenyl ring: Investigating the effect of the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) on activity. The presence and location of the chloro and hydroxyl groups are expected to be critical. nih.gov

Modification of the acrylic acid side chain: Altering the carboxyl group to esters, amides, or other functional groups to modulate properties like cell permeability and metabolic stability.

Stereochemistry of the double bond: Evaluating the impact of the E and Z isomers on biological activity, as has been shown to be important for other cinnamic acid derivatives. researchgate.net

Pharmacophore modeling will be an invaluable tool in elucidating SAR. patsnap.com By identifying the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model can guide the design of new analogues with improved potency and selectivity. nih.gov For example, the hydrogen bonding capacity of the hydroxyl group and the hydrophobic nature of the chloro-substituted phenyl ring are likely to be key pharmacophoric features.

The table below summarizes key structural features and their potential impact on biological activity.

| Structural Feature | Potential Modification | Hypothesized Impact on Biological Performance |

| Phenolic Hydroxyl Group | Position (ortho, meta, para to the acrylic acid); Conversion to ether or ester. | Crucial for antioxidant activity and interaction with biological targets through hydrogen bonding. |

| Chloro Substituent | Position; Replacement with other halogens or electron-withdrawing groups. | Influences lipophilicity, metabolic stability, and electronic properties of the phenyl ring. |

| Acrylic Acid Moiety | Esterification, amidation, or replacement with bioisosteres. | Affects solubility, cell permeability, and pharmacokinetic properties. |

| Aromatic Ring System | Replacement with other heterocyclic rings. | Modulates the overall shape, electronic distribution, and potential for π-π stacking interactions. |

Q & A

Q. What are the common synthetic routes for enantioselective synthesis of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid derivatives?

The enantioselective synthesis of these derivatives often employs Morita-Baylis-Hillman (MBH) cascades using bifunctional quaternary ammonium-carbene catalysts. For example, 2-formylphenylboronic acids react with activated acrylates (e.g., hexafluoroisopropyl acrylate) under optimized conditions. Catalysts like C6 and C7 strychnine-derived quaternary ammonium salts achieve high enantiomeric excess (ee) (>90%) and yields (~80%) . Key parameters include substrate electronic properties (electron-donating groups at C4 enhance reactivity) and steric hindrance control.

Q. How can researchers characterize the stereochemical purity of synthesized this compound derivatives?

Methodological approaches include:

- X-ray crystallography to confirm absolute configuration (e.g., R-configuration in MBH adducts) .

- Chiral HPLC with polysaccharide-based columns for ee determination.

- NMR spectroscopy (e.g., or NMR for boronic acid derivatives) .

- Circular dichroism (CD) to correlate optical activity with stereochemistry.

Q. What biological significance do this compound derivatives hold in antimicrobial research?

These derivatives act as carbapenemase inhibitors , targeting serine β-lactamases (SBLs) like KPC-2 and metallo-β-lactamases (MBLs). For example, (S)-4a and (R)-4a (specific enantiomers) restore carbapenem efficacy in bacterial cells by binding to active sites via nucleophilic serine interactions. Crystal structures (PDB: 6XJ8, 6P98) reveal binding modes mimicking carbapenem hydrolysis intermediates .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- LC-MS/MS for high sensitivity, especially in biological samples (e.g., bacterial lysates).

- UV-Vis spectrophotometry for rapid concentration estimation (ε ~ 10,000 Mcm at 270 nm) .

Q. How should researchers handle and store this compound to ensure stability?

- Store at -20°C under argon atmosphere to prevent oxidation of the phenolic -OH group.

- Use amber glass vials to avoid photodegradation.

- Prepare fresh solutions in DMSO or methanol (avoid aqueous buffers at pH > 7 due to boronic acid reactivity) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in MBH reactions for C3-substituted derivatives?

Key strategies include:

- Catalyst screening : Quaternary ammonium salts with bulky substituents (e.g., C6 catalyst) enhance stereocontrol via π-π interactions and hydrogen bonding .

- Substrate engineering : Electron-donating groups (e.g., -OCH at C4) improve reactivity and ee by stabilizing transition states via intramolecular H-bonding. Avoid electron-withdrawing groups at C4, which reduce ee to <50% .

- Solvent optimization : Use toluene or THF to balance polarity and reaction rate.

Q. What computational tools aid in understanding the inhibitory mechanism of these derivatives against β-lactamases?